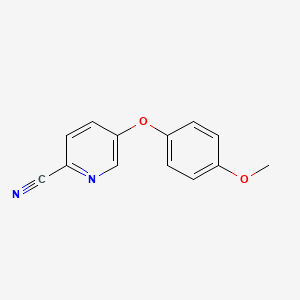
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenoxy)pyridine-2-carbonitrile typically involves the reaction of 4-methoxyphenol with 2-chloropyridine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(4-Methoxyphenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 5-(4-Hydroxyphenoxy)pyridine-2-carbonitrile
- 5-(4-Chlorophenoxy)pyridine-2-carbonitrile
- 5-(4-Nitrophenoxy)pyridine-2-carbonitrile
Uniqueness
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
生物活性
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data.
The synthesis of this compound typically involves the reaction of 4-methoxyphenol with 2-chloropyridine-5-carbonitrile under basic conditions, often using potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The presence of the methoxy group enhances the compound's chemical reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biological pathways. Notably, it has shown potential in:
- Antimicrobial Activity : The compound exhibits promising effects against various microbial strains.
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving cell cycle arrest .
Anticancer Activity
The compound has demonstrated significant anticancer activity across multiple cell lines:
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The presence of the methoxy group is believed to enhance its interaction with microbial targets, although specific IC50 values for different strains are not extensively documented in current literature.
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells, showing an IC50 value of 3.84 µM, indicating strong cytotoxicity compared to established chemotherapeutics like Doxorubicin .
- Mechanistic Insights : Another investigation revealed that this compound could inhibit histone deacetylase (HDAC), a target in cancer therapy, with an IC50 value significantly lower than traditional HDAC inhibitors.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 5-(4-Hydroxyphenoxy)pyridine-2-carbonitrile , the methoxy substitution appears to enhance both chemical reactivity and biological efficacy. This structural uniqueness allows for diverse applications in drug development and therapeutic interventions.
属性
IUPAC Name |
5-(4-methoxyphenoxy)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-16-11-4-6-12(7-5-11)17-13-3-2-10(8-14)15-9-13/h2-7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMDOHJJXRMXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














